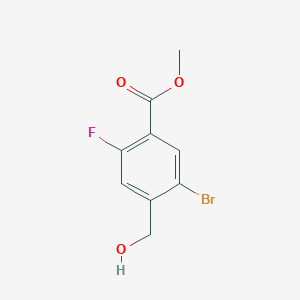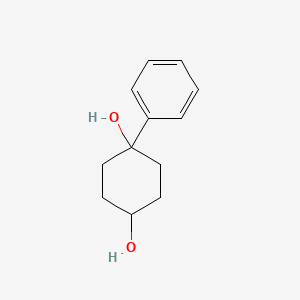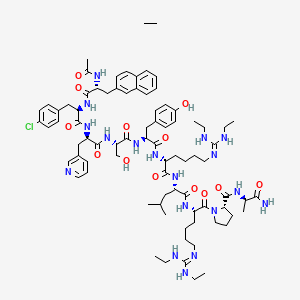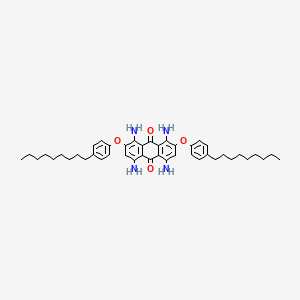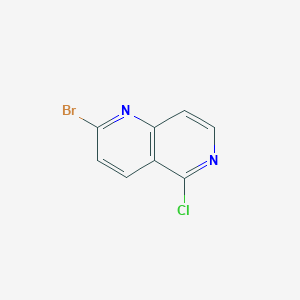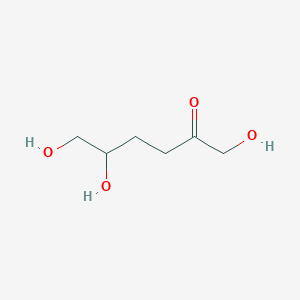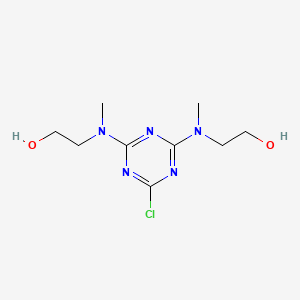
2,2'-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group at the 6-position of the triazine ring and two diethanol groups linked through methylazanediyl bridges.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol typically involves the reaction of cyanuric chloride with diethanolamine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the nucleophilic substitution of the chlorine atoms by the diethanolamine groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
化学反応の分析
Types of Reactions
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or water.
Oxidation and reduction: Various oxidizing or reducing agents depending on the desired transformation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted triazine derivatives.
Hydrolysis: Diethanolamine and triazine derivatives.
科学的研究の応用
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.
作用機序
The mechanism of action of 2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol involves its interaction with specific molecular targets. The chloro group and diethanolamine moieties allow the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with similar reactivity but different substituents.
2-Chloro-4,6-diamino-1,3,5-triazine: Known for its use in herbicides like atrazine.
2,4,6-Trichloro-1,3,5-triazine: Commonly used as a precursor in the synthesis of other triazine derivatives.
Uniqueness
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol is unique due to its specific combination of chloro and diethanolamine groups, which confer distinct chemical and biological properties. Its ability to undergo nucleophilic substitution and form stable covalent bonds with biomolecules makes it a valuable compound in various applications .
特性
CAS番号 |
62192-66-9 |
|---|---|
分子式 |
C9H16ClN5O2 |
分子量 |
261.71 g/mol |
IUPAC名 |
2-[[4-chloro-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]ethanol |
InChI |
InChI=1S/C9H16ClN5O2/c1-14(3-5-16)8-11-7(10)12-9(13-8)15(2)4-6-17/h16-17H,3-6H2,1-2H3 |
InChIキー |
ZKVZBJASQHOZOE-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C1=NC(=NC(=N1)Cl)N(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
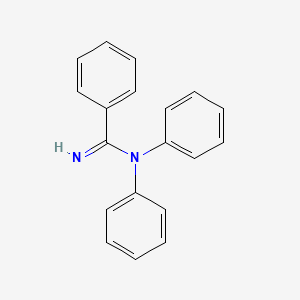
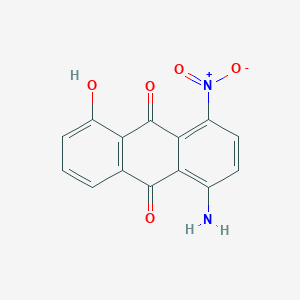
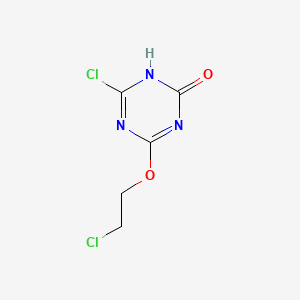
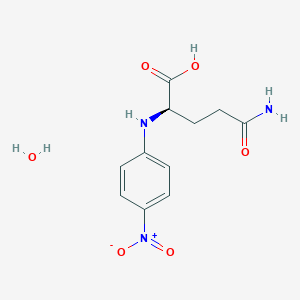
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
